molecular formula C10H15N3O2 B8768626 (4-Amino-1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)methanone CAS No. 887588-78-5

(4-Amino-1-methyl-1H-pyrrol-2-yl)(morpholin-4-yl)methanone

Cat. No. B8768626
M. Wt: 209.24 g/mol
InChI Key: SNFYOCVKUWVMKW-UHFFFAOYSA-N
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Patent
US09242987B2

Procedure details

(4-amino-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone was prepared as in Example 239 (Steps i-ii) using 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid and morpholine:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([OH:12])=O.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>>[NH2:7][C:5]1[CH:4]=[C:3]([C:10]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:12])[N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(N(C1)C)C(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.